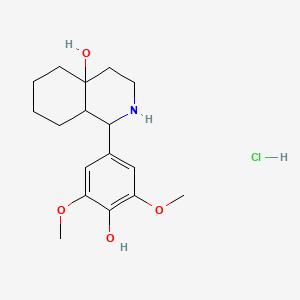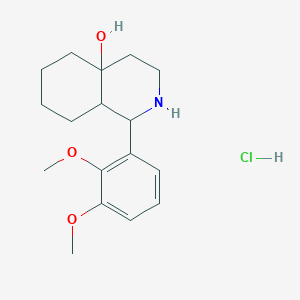
1-(4-hydroxy-3,5-dimethoxyphenyl)octahydro-4a(2H)-isoquinolinol hydrochloride
Overview
Description
1-(4-hydroxy-3,5-dimethoxyphenyl)octahydro-4a(2H)-isoquinolinol hydrochloride, also known as harmine hydrochloride, is a natural alkaloid that is found in several plants, including Banisteriopsis caapi, Peganum harmala, and Passiflora incarnata. Harmine hydrochloride has been used for centuries in traditional medicine as a remedy for various ailments, including depression, anxiety, and addiction. In recent years, there has been a growing interest in the scientific community regarding the potential therapeutic uses of harmine hydrochloride.
Mechanism of Action
Harmine hydrochloride exerts its therapeutic effects through several mechanisms of action. It has been found to inhibit the activity of monoamine oxidase A (MAO-A), which is an enzyme that breaks down neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting MAO-A, 1-(4-hydroxy-3,5-dimethoxyphenyl)octahydro-4a(2H)-isoquinolinol hydrochloride hydrochloride increases the levels of these neurotransmitters in the brain, which can have antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
Harmine hydrochloride has been shown to have several biochemical and physiological effects. It has been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons. Additionally, 1-(4-hydroxy-3,5-dimethoxyphenyl)octahydro-4a(2H)-isoquinolinol hydrochloride hydrochloride has been shown to increase the activity of autophagy, which is a cellular process that removes damaged or dysfunctional components.
Advantages and Limitations for Lab Experiments
Harmine hydrochloride has several advantages and limitations for lab experiments. One advantage is that it is a natural compound that can be easily synthesized from harmaline. Additionally, 1-(4-hydroxy-3,5-dimethoxyphenyl)octahydro-4a(2H)-isoquinolinol hydrochloride hydrochloride has been extensively studied, and its mechanisms of action are well understood. However, one limitation is that 1-(4-hydroxy-3,5-dimethoxyphenyl)octahydro-4a(2H)-isoquinolinol hydrochloride hydrochloride has low solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for research on 1-(4-hydroxy-3,5-dimethoxyphenyl)octahydro-4a(2H)-isoquinolinol hydrochloride hydrochloride. One area of interest is its potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, 1-(4-hydroxy-3,5-dimethoxyphenyl)octahydro-4a(2H)-isoquinolinol hydrochloride hydrochloride has been shown to have potential in the treatment of several types of cancer, including breast, lung, and prostate cancer. Further research is needed to determine the optimal dosages and administration methods for 1-(4-hydroxy-3,5-dimethoxyphenyl)octahydro-4a(2H)-isoquinolinol hydrochloride hydrochloride in these applications.
Scientific Research Applications
Harmine hydrochloride has been the subject of numerous scientific studies due to its potential therapeutic uses. It has been found to have anti-inflammatory, antioxidant, and neuroprotective properties. Additionally, 1-(4-hydroxy-3,5-dimethoxyphenyl)octahydro-4a(2H)-isoquinolinol hydrochloride hydrochloride has been shown to have potential in the treatment of several diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
properties
IUPAC Name |
1-(4-hydroxy-3,5-dimethoxyphenyl)-2,3,4,5,6,7,8,8a-octahydro-1H-isoquinolin-4a-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4.ClH/c1-21-13-9-11(10-14(22-2)16(13)19)15-12-5-3-4-6-17(12,20)7-8-18-15;/h9-10,12,15,18-20H,3-8H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJCUEKDLZGKJIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C2C3CCCCC3(CCN2)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Hydroxy-3,5-dimethoxyphenyl)octahydro-4a(2H)-isoquinolinol hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,2'-[(3-methoxyphenyl)methylene]bis(1H-indene-1,3(2H)-dione)](/img/structure/B3821317.png)
![6-(4-propoxyphenyl)diindeno[1,2-b:2',1'-e]pyridine-5,7-dione](/img/structure/B3821322.png)
![4-isopropyl-6,8-dimethyl-3-oxabicyclo[3.3.1]non-6-ene](/img/structure/B3821326.png)
![2-(8-methyl-3-oxabicyclo[3.3.1]non-7-en-2-yl)phenol](/img/structure/B3821328.png)
![(4,6,8-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl)methyl acetate](/img/structure/B3821332.png)
![(4,6-dimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl)methyl acetate](/img/structure/B3821340.png)
![[4-(4-methoxyphenyl)-6-methyl-3-oxabicyclo[3.3.1]non-6-en-1-yl]methanol](/img/structure/B3821343.png)
![1-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)piperidine](/img/structure/B3821346.png)
![1-benzyl-1-{[2-(2,4,6-trimethyl-3-cyclohexen-1-yl)-1,3-dioxolan-4-yl]methyl}piperidinium chloride](/img/structure/B3821349.png)
![1-{[2-(1-phenylethyl)-1,3-dioxolan-4-yl]methyl}piperidine](/img/structure/B3821354.png)



